

Spectroscopic Profile of Iodocholine Iodide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Iodocholine iodide*

Cat. No.: B3041369

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of **Iodocholine iodide** (CAS No: 28508-22-7), a quaternary ammonium salt with applications in catalysis and as a non-radioactive analogue for PET imaging agents.^[1] This document outlines the expected data from key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy—and provides detailed experimental protocols for obtaining these spectra.

Chemical Structure and Properties

Iodocholine iodide is the non-radioactive iodide salt of iodocholine. Its structure features a quaternary ammonium cation with a hydroxyl group and an iodomethyl group, balanced by an iodide counter-ion.

Molecular Formula: C₅H₁₃I₂NO

Molecular Weight: 357.97 g/mol

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **Iodocholine iodide** and the closely related Choline iodide for comparative

purposes.

Table 1: ^1H and ^{13}C NMR Spectroscopic Data

Nucleus	Compound	Chemical Shift (δ) ppm	Multiplicity	Assignment
^1H NMR	Iodocholine iodide	~3.1	s	$\text{N}-(\text{CH}_3)_2$
		~3.4	t	$\text{N}-\text{CH}_2$
		~3.9	t	CH_2-OH
		~4.8	s	$\text{N}-\text{CH}_2-\text{I}$
^{13}C NMR	Choline iodide	54.0	-	$\text{N}-(\text{CH}_3)_3$
		56.1	-	$\text{N}-\text{CH}_2$
		67.8	-	CH_2-OH

Note: ^1H NMR data for **Iodocholine iodide** is interpreted from commercially available spectra. ^{13}C NMR data is for the closely related Choline iodide and serves as a reference.

Table 2: Mass Spectrometry Data

Technique	Compound	m/z	Ion
LC-MS (ESI+)	Iodocholine iodide	231.0	$[\text{M}-\text{I}]^+$

Table 3: FTIR Spectroscopic Data

Compound	Wavenumber (cm ⁻¹)	Vibrational Mode
Choline iodide	~3300-3400 (broad)	O-H stretch
~2800-3000	C-H stretch	
~1480	C-H bend (CH ₃)	
~1080	C-N stretch	
~1050	C-O stretch	

Note: FTIR data is for the closely related Choline iodide and is indicative of the expected vibrational modes for **Iodocholine iodide**.

Table 4: UV-Vis Spectroscopic Data

Species	Solvent	λ _{max} (nm)
Iodide (I ⁻)	Water	193, 226

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of **Iodocholine iodide** are provided below. These protocols are based on standard laboratory practices for the analysis of quaternary ammonium salts and related organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon environments in the **Iodocholine iodide** molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

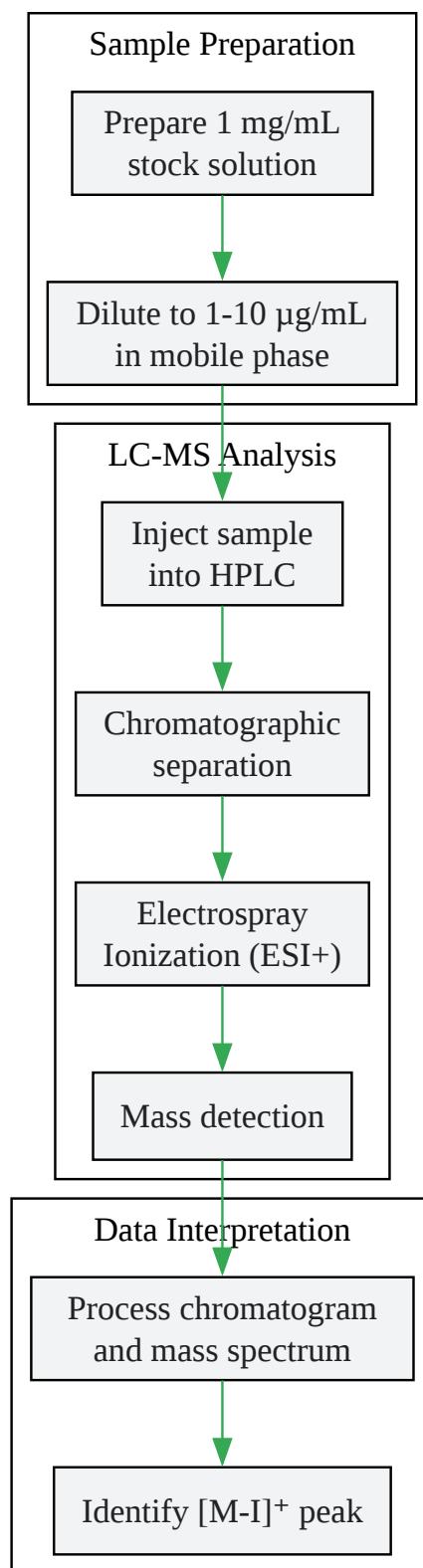
Protocol:

- Sample Preparation: Dissolve 5-10 mg of **Iodocholine iodide** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O, or DMSO-d₆). Ensure the sample is fully dissolved.

- ^1H NMR Acquisition:
 - Tune and shim the spectrometer.
 - Acquire a one-dimensional ^1H NMR spectrum.
 - Use a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Integrate the peaks to determine the relative number of protons.
- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional ^{13}C NMR spectrum using a proton-decoupled pulse sequence.
 - A larger number of scans will be necessary compared to ^1H NMR due to the lower natural abundance of ^{13}C .
- Data Processing: Process the raw data using appropriate software. Reference the spectra to the residual solvent peak.

[Click to download full resolution via product page](#)

Figure 1: Workflow for NMR spectroscopic analysis.


Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To determine the mass-to-charge ratio of the Iodocholine cation and confirm the molecular weight.

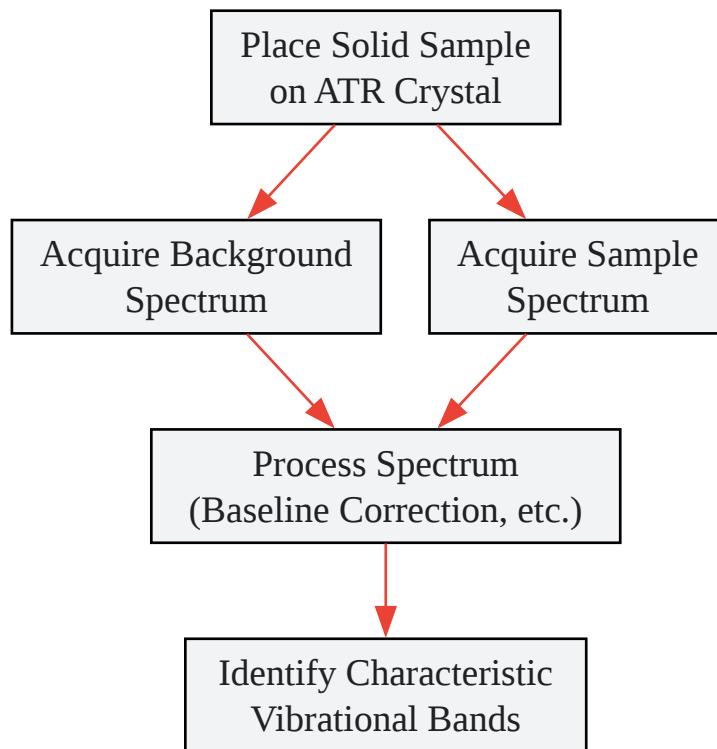
Instrumentation: A high-performance liquid chromatograph (HPLC) coupled to a mass spectrometer with an electrospray ionization (ESI) source.

Protocol:

- Sample Preparation: Prepare a stock solution of **Iodocholine iodide** in a suitable solvent (e.g., methanol or water) at a concentration of approximately 1 mg/mL. Dilute this stock solution to a final concentration of 1-10 μ g/mL with the mobile phase.
- LC Conditions:
 - Column: A suitable reversed-phase column (e.g., C18).
 - Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid, can be used.
 - Flow Rate: 0.2-0.5 mL/min.
 - Injection Volume: 5-10 μ L.
- MS Conditions:
 - Ionization Mode: Electrospray Ionization, Positive (ESI+).
 - Scan Range: m/z 100-500.
 - Optimize source parameters (e.g., capillary voltage, cone voltage, source temperature) to maximize the signal of the analyte.
- Data Analysis: Identify the peak corresponding to the Iodocholine cation ($[M-I]^+$).

[Click to download full resolution via product page](#)

Figure 2: Experimental workflow for LC-MS analysis.


Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in **Iodocholine iodide**.

Instrumentation: An FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

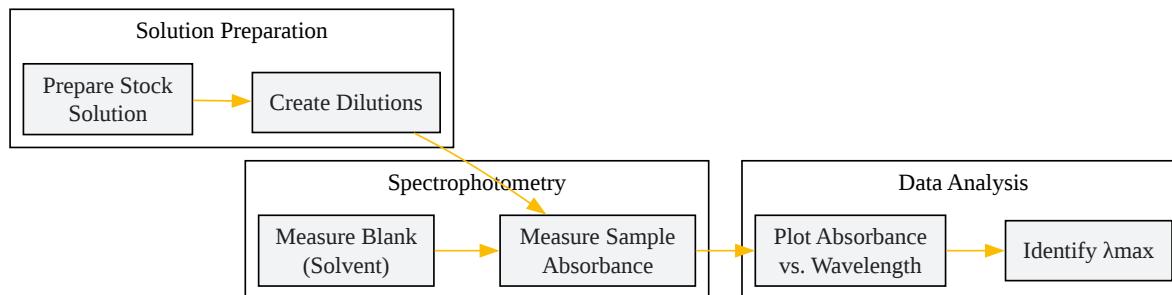
Protocol:

- Sample Preparation: Place a small amount of the solid **Iodocholine iodide** sample directly onto the ATR crystal.
- Data Acquisition:
 - Record a background spectrum of the clean, empty ATR crystal.
 - Record the sample spectrum.
 - A typical spectral range is $4000\text{-}400\text{ cm}^{-1}$.
 - Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule.

[Click to download full resolution via product page](#)

Figure 3: Logical flow for FTIR spectroscopic analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy


Objective: To observe the electronic transitions, primarily of the iodide ion.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Protocol:

- Sample Preparation:
 - Prepare a stock solution of **Iodocholine iodide** in a UV-transparent solvent, such as water or ethanol.
 - Prepare a series of dilutions to obtain a concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1-1.0 AU).
- Data Acquisition:

- Use a matched pair of quartz cuvettes. Fill the reference cuvette with the solvent and the sample cuvette with the sample solution.
- Scan a wavelength range of approximately 190-400 nm.
- Data Analysis: Identify the absorption maxima (λ_{max}) corresponding to the iodide ion.[\[2\]](#)

[Click to download full resolution via product page](#)

Figure 4: Signaling pathway for UV-Vis spectroscopic analysis.

Conclusion

The spectroscopic techniques outlined in this guide provide a comprehensive framework for the characterization of **Iodocholine iodide**. The combination of NMR and mass spectrometry confirms the molecular structure and mass, while FTIR and UV-Vis spectroscopy provide valuable information about the functional groups and electronic properties of the compound. The provided protocols offer a starting point for researchers to obtain high-quality spectroscopic data for this and similar quaternary ammonium compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Direct determination by Raman scattering of the conformation of the choline group in phospholipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- To cite this document: BenchChem. [Spectroscopic Profile of Iodocholine Iodide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3041369#spectroscopic-analysis-of-iodocholine-iodide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com